molecular formula C8H10N2O B1269984 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 899709-47-8

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B1269984
M. Wt: 150.18 g/mol
InChI Key: USQJNIWLBVSSQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, often involves the Vilsmeier-Haack reaction, which is a form of formylation that allows for the introduction of aldehyde groups into aromatic compounds. This method has been utilized in the synthesis of various pyrazole-4-carbaldehydes, providing a versatile route to a wide range of substituted pyrazole derivatives (Potapov et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, to which different substituents are attached, influencing the compound's overall geometry and properties. X-ray crystallography studies reveal that the pyrazole ring can form planar structures with substituents, affecting the compound's reactivity and interaction with other molecules (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

Pyrazole-4-carbaldehydes undergo various chemical reactions, including condensation with primary amines to form Schiff bases. This reactivity is pivotal for synthesizing a wide array of compounds for different applications, excluding drug-related uses. The Schiff base formation is a key reaction for pyrazole derivatives, illustrating their versatility as synthetic intermediates (Potapov et al., 2006).

Physical Properties Analysis

The physical properties of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde and related compounds are significantly influenced by their molecular structure. Properties such as melting point, boiling point, and solubility are determined by the nature of substituents on the pyrazole ring and the overall molecular geometry. While specific data for 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde might not be directly available, the physical properties of closely related pyrazole derivatives provide valuable insights into their behavior and potential applications (Butcher et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with other chemicals, are key to understanding their potential applications. These properties are influenced by the electron distribution within the molecule, which can be analyzed through spectroscopic methods and theoretical calculations. Studies on compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the electronic properties and reactivity of pyrazole derivatives, helping to predict the behavior of compounds like 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (Mary et al., 2015).

Scientific Research Applications

Synthesis and Crystal Structure

  • Xu and Shi (2011) synthesized a pyrazole derivative, closely related to 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, and analyzed its crystal structure using X-ray diffraction, highlighting the compound's potential as a versatile intermediate in chemical syntheses (Xu & Shi, 2011).

Antimicrobial and Biological Investigations

  • A study by Prasath et al. (2015) on quinolinyl chalcones containing a pyrazole group, similar to the compound , revealed promising antimicrobial properties against various bacterial and fungal strains (Prasath et al., 2015).
  • Hamed et al. (2020) synthesized heteroaryl pyrazole derivatives and evaluated their antimicrobial activity, showing dependency on the type of Schiff base moiety (Hamed et al., 2020).

Nonlinear Optical (NLO) Properties

  • Lanke and Sekar (2016) conducted a study on pyrazole-based dyes, demonstrating their potential in nonlinear optical applications due to their large stokes shift and solid-state emission characteristics (Lanke & Sekar, 2016).

Antioxidant and Anti-Inflammatory Activity

  • Sudha, Subbaiah, and Mahalakshmi (2021) synthesized derivatives of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and found significant antioxidant and anti-inflammatory activities in some of these compounds (Sudha, Subbaiah, & Mahalakshmi, 2021).

Plant Growth Promoting Effects

  • Hassan, Alzandi, and Hassan (2020) investigated the effects of novel quinolinyl chalcones on the growth of certain crops, illustrating the agricultural applications of pyrazole derivatives (Hassan, Alzandi, & Hassan, 2020).

Anticonvulsant and Analgesic Studies

  • Viveka et al. (2015) synthesized new pyrazole analogues and evaluated their anticonvulsant and analgesic activities, showing promising results for certain compounds (Viveka et al., 2015).

Safety And Hazards

The compound is classified as a combustible solid . It does not have a specified flash point . The buyer assumes responsibility to confirm the product’s identity and/or purity .

properties

IUPAC Name

3-methyl-1-prop-2-enylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQJNIWLBVSSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360543
Record name 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

899709-47-8
Record name 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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